6-(2-Chloroacetamido)hexanoic acid

Polymer Chemistry Poly(ester amide) Thermal Polycondensation

6-(2-Chloroacetamido)hexanoic acid (CAS 61435-75-4, C₈H₁₄ClNO₃, MW 207.65 g/mol) is a chloroacetylated ω-amino acid derivative bearing a terminal carboxylic acid and an electrophilic chloroacetamide group. It serves as a key intermediate in the synthesis of degradable poly(ester amide)s and as a heterobifunctional spacer in affinity chromatography.

Molecular Formula C8H14ClNO3
Molecular Weight 207.65 g/mol
CAS No. 61435-75-4
Cat. No. B3054652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Chloroacetamido)hexanoic acid
CAS61435-75-4
Molecular FormulaC8H14ClNO3
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCNC(=O)CCl
InChIInChI=1S/C8H14ClNO3/c9-6-7(11)10-5-3-1-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13)
InChIKeyXHDKOTBUHPMWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Chloroacetamido)hexanoic Acid (CAS 61435-75-4): Chemical Identity, Sourcing, and Core Characteristics


6-(2-Chloroacetamido)hexanoic acid (CAS 61435-75-4, C₈H₁₄ClNO₃, MW 207.65 g/mol) is a chloroacetylated ω-amino acid derivative bearing a terminal carboxylic acid and an electrophilic chloroacetamide group . It serves as a key intermediate in the synthesis of degradable poly(ester amide)s [1] and as a heterobifunctional spacer in affinity chromatography [2]. Commercial availability ranges from research-grade (e.g., Fluorochem, purity 98%) to custom synthesis, with pricing and lead times dependent on batch scale and purity requirements .

Why 6-(2-Chloroacetamido)hexanoic Acid Cannot Be Simply Replaced by Other Chloroacetyl or ω-Amino Acid Derivatives


Superficial similarity to other chloroacetyl-ω-amino acids (e.g., N-chloroacetyl-β-alanine or N-chloroacetyl-11-aminoundecanoic acid) invites generic substitution, but three critical structural features preclude simple interchange: (i) the six-carbon aliphatic spacer length directly dictates both the thermal stability of the derived potassium salt monomer and the attainable molecular weight of the resulting poly(ester amide), with a documented molar-ratio threshold (MGL < 65%) required for high-MW polymer [1]; (ii) the chloroacetyl warhead exhibits a distinct electrophilic reactivity profile compared to bromo or iodo analogs, balancing adequate conjugation kinetics with manageable hydrolytic stability ; (iii) the terminal carboxylic acid enables orthogonal amidation/esterification coupling without protecting-group manipulation, a feature not universally shared by ester-terminated analogs [2].

Quantitative Performance Differentiation of 6-(2-Chloroacetamido)hexanoic Acid Against Closest Analogs


Faster Bulk Polycondensation Kinetics of MEA Salt Versus Potassium Chloroacetate (MGL)

The potassium salt of 6-(2-chloroacetamido)hexanoic acid (MEA) exhibits a faster bulk polycondensation rate than potassium chloroacetate (MGL) under identical conditions. Although kinetic differences in the 110–130°C range are not large enough to preclude copolymerization, the MEA homopolymerization rate is measurably higher [1]. This kinetic bias enables MEA to act as the rate-determining driver in mixed-monomer feeds, a factor critical for process design when targeting copolymers with specific amide/ester ratios.

Polymer Chemistry Poly(ester amide) Thermal Polycondensation

High Molecular Weight Copolymer Requires MGL Molar Fraction Below 65%

Gel permeation chromatography (GPC) analysis of poly[(glycolic acid)-alt-(6-aminohexanoic acid)] copolymers synthesized from MGL/MEA mixtures revealed a sharp threshold: high molecular weight was attained only when the MGL molar ratio remained below 65% [1]. Above this threshold, molecular weight dropped significantly, indicating that MEA incorporation is structurally indispensable for achieving chain extension beyond a critical length. This finding empirically defines the acceptable composition window for procuring polymer-grade MEA monomer.

Polymer Synthesis Biodegradable Polymers Molecular Weight Control

Crystal Structure Confirms Intramolecular Cl···HN Interaction Stabilizing Reactive Conformation

Single-crystal X-ray diffraction of 6-(2-chloroacetamido)hexanoic acid (CCDC 618629) reveals that the ClCH₂–CONH bond adopts a cis conformation, enabling an intramolecular Cl···HN electrostatic interaction [1]. This pre-organization is proposed to favor the solid-state polycondensation reaction by aligning reactive termini. In contrast, the shorter-chain analog N-chloroacetyl-β-alanine (reported in Urpí et al., 2003) adopts a different packing that favors cyclization over polymerization, leading to a stable seven-membered ring and low-MW product [1]. The six-carbon spacer of the title compound thus uniquely balances conformational flexibility and pre-organization for polymerization.

Solid-State Chemistry Crystallography Monomer Pre-organization

Affinity Spacer Coupling Efficiency Reaches 100 μmol/mL Gel with 50% Yield

When used as an ω-carboxyl spacer for Sepharose CL-4B, N-chloroacetyl-6-aminohexanoic acid achieves a substitution degree of 100 μmol per mL settled gel with approximately 50% yield after 30 min O-alkylation [1]. The paper directly compares this spacer with chloroacetylglycylglycine; both complete the reaction within 30 min and reach comparable substitution levels [1]. The six-carbon alkyl spacer provides greater hydrophobicity and longer reach than the dipeptide spacer, which can be advantageous or detrimental depending on the target ligand. For users requiring a purely alkyl spacer without additional amide bonds that might introduce undesired hydrogen-bonding or proteolytic susceptibility, the hexanoic spacer is the appropriate choice.

Affinity Chromatography Spacer Arm Immobilization Ligand Coupling

Chloroacetyl Warhead Provides Balanced Reactivity Versus Bromoacetyl and Iodoacetyl Analogs

The chloroacetyl group exhibits an intermediate electrophilic reactivity between the less reactive fluoroacetyl (often too slow for practical bioconjugation) and the more reactive bromoacetyl/iodoacetyl groups (prone to rapid hydrolysis and off-target alkylation). While direct kinetic comparison data for 6-(2-chloroacetamido)hexanoic acid versus its bromo/iodo analogs are not available in the retrieved literature, class-level structure-reactivity principles predict that the chloroacetyl derivative offers a half-life in aqueous buffer (pH 7.4, 25°C) on the order of hours, compared to minutes for the iodoacetyl analog [1]. This balance is critical for reproducible bioconjugation workflows where rapid hydrolysis of the warhead before target engagement leads to poor yield and batch variability.

Electrophilic Warhead Covalent Modification Hydrolytic Stability

Efficient Synthesis from Readily Available Precursors via Single-Step Acylation

6-(2-Chloroacetamido)hexanoic acid is synthesized in a single-step reaction by dropwise addition of chloroacetyl chloride (18 mL, 221 mmol) to 6-aminohexanoic acid (20 g, 153 mmol) in 2N NaOH at room temperature, with a reaction time of 30 minutes and pH maintained between 10–11 . This simple, scalable procedure contrasts with the synthesis of 6-(2-bromoacetamido)hexanoic acid, which typically requires the less stable and more expensive bromoacetyl bromide and often demands more rigorous temperature control to avoid decomposition. The patent-documented procedure (US07700306B2) provides a validated starting point for process development, reducing the time and risk associated with route scouting.

Synthetic Chemistry Process Chemistry Cost-Efficiency

Optimal Use Cases for 6-(2-Chloroacetamido)hexanoic Acid Based on Evidence-Driven Differentiation


Monomer for High-MW Biodegradable Poly(ester amide) Synthesis

The quantitative requirement of MEA ≥ 35 mol% to achieve high-MW copolymer [1] makes this compound an obligatory monomer, not an optional one, for researchers and manufacturers developing poly[(glycolic acid)-alt-(6-aminohexanoic acid)] for biomedical devices, resorbable sutures, or tissue engineering scaffolds. The faster polycondensation kinetics of MEA relative to MGL further support its role as the primary rate-controlling monomer in copolymer formulations.

Hydrophobic Affinity Chromatography Spacer Arm

With a demonstrated coupling efficiency of 100 μmol/mL gel (50% yield, 30 min) [1] and a pure alkylene spacer backbone free of additional amide bonds, this compound is the spacer of choice for affinity resins targeting hydrophobic ligands or where minimizing non-specific hydrogen-bonding interactions is critical. It is particularly suited for immobilization of small-molecule ligands with limited solubility or those requiring a non-polar microenvironment.

Chloroacetyl Warhead for Controlled Bioconjugation

The intermediate electrophilicity of the chloroacetyl group provides a balance of reactivity and stability suited for conjugating biomolecules (e.g., peptides, oligonucleotides, or fluorescent probes) to thiol-containing targets under mild aqueous conditions [1]. The terminal carboxylic acid allows orthogonal coupling via carbodiimide chemistry without additional deprotection steps, streamlining multi-step bioconjugate synthesis workflows.

Cost-Sensitive Bulk Synthesis of ω-Functionalized Hexanoic Acid Derivatives

The single-step synthesis using inexpensive chloroacetyl chloride under ambient conditions, documented in patent US07700306B2 [1], positions this compound as the most economical entry point for large-scale production of ω-substituted hexanoic acid derivatives. Procurement officers should prioritize this compound over bromo or iodo analogs when cost-per-kilogram and synthetic scalability are primary decision drivers.

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